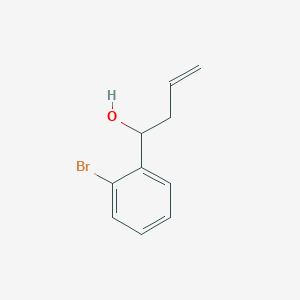

1-(2-Bromophenyl)but-3-en-1-ol

CAS No.:

Cat. No.: VC13412450

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO |

|---|---|

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | 1-(2-bromophenyl)but-3-en-1-ol |

| Standard InChI | InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2 |

| Standard InChI Key | HRJSZAWYUFGFTL-UHFFFAOYSA-N |

| SMILES | C=CCC(C1=CC=CC=C1Br)O |

| Canonical SMILES | C=CCC(C1=CC=CC=C1Br)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(2-Bromophenyl)but-3-en-1-ol belongs to the class of allylic alcohols, featuring a brominated aromatic ring and an unsaturated carbon chain. Key identifiers include:

The compound’s structure (Figure 1) includes a planar phenyl ring with bromine at the ortho position, a conjugated double bond in the butenol chain, and a stereogenic center at the alcohol-bearing carbon. This configuration influences its reactivity in cross-coupling reactions and catalytic asymmetric transformations .

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak at (M+) confirms the molecular weight. Fragmentation patterns include loss of H2O () and Br (), consistent with allylic alcohols .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, coupling with arylboronic acids could yield analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

The conjugated double bond in the butenol chain allows for polymerization or Diels-Alder reactions, forming thermally stable polymers or cycloadducts for advanced materials.

Catalysis

The compound’s ability to act as a chiral ligand or catalyst in asymmetric synthesis is under exploration, leveraging its stereogenic center and electron-rich aromatic ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume